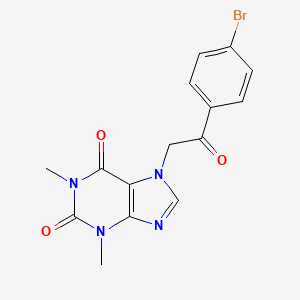![molecular formula C25H18N4O5S2 B11986045 (5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11986045.png)
(5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (5E)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-{[5-(2-NITROPHENYL)-2-FURYL]METHYLENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a combination of pyrazole, thiazolidinone, and furan moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-{[5-(2-NITROPHENYL)-2-FURYL]METHYLENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with an appropriate diketone.
Synthesis of the thiazolidinone ring: This involves the reaction of a thiourea derivative with a haloketone.
Coupling of the furan moiety: The furan ring can be introduced through a Knoevenagel condensation reaction with an aldehyde derivative.
Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, often involving reflux in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This typically involves:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization and chromatography.
Scalability: Ensuring the reactions can be scaled up without significant loss of efficiency.
化学反应分析
Types of Reactions
The compound (5E)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-{[5-(2-NITROPHENYL)-2-FURYL]METHYLENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the furan ring can be reduced to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and furan rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine
The compound has shown promise in medicinal chemistry for its potential anti-inflammatory, antimicrobial, and anticancer properties. It is being investigated as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes, due to its unique structural features.
作用机制
The mechanism of action of (5E)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-{[5-(2-NITROPHENYL)-2-FURYL]METHYLENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets include:
Enzymes: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptors: It can interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound may intercalate with nucleic acids, affecting gene expression and replication.
相似化合物的比较
Similar Compounds
- **(5E)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-{[5-(2-NITROPHENYL)-2-FURYL]METHYLENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have various industrial applications.
Uniqueness
The uniqueness of (5E)-3-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5-{[5-(2-NITROPHENYL)-2-FURYL]METHYLENE}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE lies in its multi-functional structure, which allows it to participate in diverse chemical reactions and exhibit a wide range of biological activities. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C25H18N4O5S2 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC 名称 |
(5E)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H18N4O5S2/c1-15-22(24(31)28(26(15)2)16-8-4-3-5-9-16)27-23(30)21(36-25(27)35)14-17-12-13-20(34-17)18-10-6-7-11-19(18)29(32)33/h3-14H,1-2H3/b21-14+ |
InChI 键 |
ZLZHTRSJZYVMFR-KGENOOAVSA-N |
手性 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])/SC3=S |
规范 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])SC3=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-chlorobenzyl)-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine](/img/structure/B11985964.png)
![N-(4-ethylphenyl)-2-[6-[(4-ethylphenyl)carbamoylmethylsulfanyl]hexylsulfanyl]acetamide](/img/structure/B11985965.png)
![2,4-dichloro-N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B11985969.png)


![9-Chloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11985982.png)
![N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]butanamide](/img/structure/B11985989.png)
![Methyl 2-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B11986003.png)


![7-(4-chlorobenzyl)-8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11986029.png)


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11986037.png)
